molecular formula C11H23N3 B1580565 1-Ethyl-4-piperidin-4-ylpiperazine CAS No. 202991-77-3

1-Ethyl-4-piperidin-4-ylpiperazine

Cat. No. B1580565
Key on ui cas rn: 202991-77-3
M. Wt: 197.32 g/mol
InChI Key: JOXMSOKQNJLNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023854B2

Procedure details

The protective group was removed by introducing 40 g (135 mmol) of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate from example b.1.1 into 200 ml of methanol and 1.8 l of dichloromethane and adding 100 ml of 5-6M HCl solution in isopropanol. A suspension resulted, and slight gas evolution was also observable. The reaction mixture was stirred at 40° C. (water bath temperature) for one hour and then stirred at room temperature for 48 hours. For complete deprotection, 50 ml of the 5-6M HCl solution in isopropanol were again added and the reaction mixture was stirred at 40° C. The dichloromethane was distilled out in a rotary evaporator. 200 ml of methanol and 30 ml of the 5-6M HCl solution in isopropanol were again added. The reaction mixture was stirred under reflux for one hour, during which a white suspension formed with strong evolution of gas. A mobile suspension then resulted and was cooled to room temperature. The precipitate was filtered off with suction and washed with methanol and diethyl ether. After drying, 36 g (117 mmol, 87%) of 1-ethyl-4-piperidin-4-ylpiperazine were isolated as chloride salt.
[Compound]
Name
chloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2].CO.ClCCl.Cl>C(O)(C)C.O>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
chloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate
Quantity
40 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
1.8 L
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The protective group was removed
CUSTOM
Type
CUSTOM
Details
A suspension resulted
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 40° C
DISTILLATION
Type
DISTILLATION
Details
The dichloromethane was distilled out in a rotary evaporator
ADDITION
Type
ADDITION
Details
200 ml of methanol and 30 ml of the 5-6M HCl solution in isopropanol were again added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour, during which a white suspension
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed with strong evolution of gas
CUSTOM
Type
CUSTOM
Details
A mobile suspension then resulted
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 117 mmol
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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